2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan
Description
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is a polyhalogenated dibenzofuran derivative characterized by a fused bicyclic aromatic structure. The compound features bromine substituents at positions 2, 3, 4, and 6, along with a chlorine atom at position 1 (Figure 1). This structural arrangement places it within the broader family of halogenated dibenzofurans, which are distinct from simple furans due to their fused aromatic systems and environmental persistence .
Properties
Molecular Formula |
C12H3Br4ClO |
|---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
2,3,4,6-tetrabromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H3Br4ClO/c13-5-3-1-2-4-6-10(17)8(15)7(14)9(16)12(6)18-11(4)5/h1-3H |
InChI Key |
JDJMYFQHIRWODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the following steps:
Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Chlorination: The brominated dibenzofuran is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, dibenzofuran is brominated with bromine or hydrogen bromide in the presence of a suitable catalyst.
Chlorination: The brominated intermediate is chlorinated using industrial-grade chlorinating agents under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of dibenzofuran with fewer halogen atoms.
Scientific Research Applications
Environmental Monitoring
One of the primary applications of 2,3,4,6-tetrabromo-1-chlorodibenzo[b,d]furan is in environmental monitoring. This compound is often analyzed in environmental samples to assess contamination levels from industrial activities. Its persistence in the environment makes it a candidate for studies focused on pollution tracking and remediation efforts.
Case Study: Environmental Persistence
A study conducted on the persistence of chlorinated dibenzofurans revealed that compounds like this compound can accumulate in sediments and biota. This accumulation raises concerns regarding ecological health and necessitates regular monitoring to understand their long-term effects on ecosystems .
Toxicological Research
The toxicological profile of this compound has been extensively studied due to its potential health impacts. Research indicates that exposure can lead to various adverse effects, including endocrine disruption and carcinogenicity.
Health Effects
- Acute Exposure : Symptoms may include skin irritations and gastrointestinal disturbances.
- Chronic Exposure : Long-term exposure has been linked to immune system suppression and potential carcinogenic effects .
Industrial Applications
In industrial settings, this compound is utilized in the production of flame retardants. Its brominated structure provides effective fire resistance properties that are essential in manufacturing materials such as plastics and textiles.
Flame Retardant Efficacy
The compound's effectiveness as a flame retardant has been demonstrated through various studies where it was incorporated into polymer matrices. The presence of bromine atoms enhances thermal stability and reduces flammability .
Analytical Chemistry
The analytical detection of this compound is crucial for understanding its environmental impact. Advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to quantify this compound in various matrices including soil and biological tissues.
Detection Methods
- Gas Chromatography : Effective for separating volatile compounds.
- Mass Spectrometry : Provides precise molecular identification and quantification .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Halogenated Dibenzofurans
*Calculated based on atomic weights.
Key Observations :
- Brominated analogs (e.g., 2,3,4,6-Tetrabromo-1-chloro) exhibit higher molecular weights compared to chlorinated derivatives (e.g., TCDF) due to bromine’s greater atomic mass.
- Substitution patterns influence steric and electronic properties. For example, lateral halogenation (positions 2,3,7,8 in TCDF) is associated with enhanced toxicity in dioxin-like compounds .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
*Estimated based on bromine’s hydrophobicity.
Key Observations :
- Low water solubility and high thermal stability are consistent across halogenated dibenzofurans due to aromaticity and halogen content .
Toxicological and Environmental Impact
Table 3: Toxicity and Environmental Persistence
*Inferred from structural analogs.
Biological Activity
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is a polybrominated dibenzofuran (PBDF) compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.
- Molecular Formula : C12H5Br4ClO
- Molecular Weight : 432.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The compound is known to act as an endocrine disruptor and can interfere with hormone signaling pathways. This disruption can lead to altered gene expression and protein production related to cellular development and proliferation.
Toxicological Profile
Research indicates that compounds within the dibenzofuran family can exhibit significant toxicity. The following table summarizes key toxicological findings related to this compound:
Case Studies
Several studies have investigated the biological effects of dibenzofurans and their derivatives:
- Agent Orange Exposure : A study on Vietnam veterans revealed that exposure to dioxin-like compounds resulted in increased risks for various health issues, including reproductive problems and cancers .
- Endocrine Disruption : Research has shown that PBDFs can mimic natural hormones at low concentrations, leading to abnormal protein expression and developmental issues in both human and animal models .
- Oxidative Stress Induction : A study published in Toxicology Reports demonstrated that exposure to this compound could induce oxidative stress in cultured cells, suggesting a mechanism for its toxic effects .
Environmental Impact
The persistence of PBDFs in the environment raises concerns about their bioaccumulation in food chains. They are often found in higher trophic levels due to their lipophilic nature. This accumulation poses risks not only to wildlife but also to human populations consuming contaminated food sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
